molecular formula C4H8ClN3O2 B022527 Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate CAS No. 155742-64-6

Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate

Cat. No.: B022527
CAS No.: 155742-64-6
M. Wt: 165.58 g/mol
InChI Key: JAIGTTPBXVVFPN-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate is a chemical compound with the molecular formula C4H8ClN3O2 and a molecular weight of 165.58 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate typically involves the reaction of hydrazine derivatives with chloroacetaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere at temperatures ranging from 2-8°C to ensure the stability of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels.

Chemical Reactions Analysis

Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like methanol and reaction temperatures ranging from room temperature to slightly elevated temperatures.

Scientific Research Applications

Chemical Applications

Synthesis of Organic Molecules
Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it valuable for creating more complex organic compounds. For instance, it can be utilized to synthesize hydrazine derivatives that are important in pharmaceutical chemistry.

Table 1: Chemical Reactions Involving this compound

Reaction TypeReagents UsedConditions
OxidationHydrogen peroxideRoom temperature
ReductionSodium borohydrideAnhydrous conditions
Nucleophilic SubstitutionAlcohols (e.g., methanol)Elevated temperatures

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antimicrobial agents.

Anticancer Activities
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism appears to involve the compound's ability to form covalent bonds with nucleophilic sites in proteins, disrupting cellular functions.

Case Study: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers tested this compound on several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a lead compound for further drug development.

Medicinal Applications

Therapeutic Potential
The compound is currently under investigation for its potential therapeutic applications in treating various diseases. Its unique structure allows it to interact with biological targets effectively. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacological properties.

Table 2: Summary of Therapeutic Investigations

Disease TargetedProposed MechanismStatus of Research
CancerInduction of apoptosisPreclinical studies ongoing
Bacterial InfectionsDisruption of bacterial growthLaboratory evaluations underway

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate can be compared with similar compounds such as:

Biological Activity

Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate, with the molecular formula C₄H₈ClN₃O₂ and a molecular weight of 165.58 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Overview of Biological Activities

This compound is primarily studied for the following biological activities:

  • Antimicrobial Properties : Research indicates that hydrazinecarboxylate derivatives exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and disruption of cellular processes.

The compound's mechanism of action involves interactions with specific molecular targets within biological systems. It is believed to form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to alterations in their structure and function. This can result in:

  • Inhibition of Enzymatic Activity : By modifying active sites on enzymes, the compound may hinder metabolic processes essential for cell survival.
  • Disruption of Cellular Signaling Pathways : The alteration of protein function can lead to apoptosis or necrosis in cancer cells.

Antimicrobial Activity

A study conducted on various hydrazine derivatives, including this compound, demonstrated a broad spectrum of antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

Pathogen MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These results indicate that the compound exhibits potent antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In a separate investigation focusing on cancer cell lines, this compound was evaluated for its cytotoxic effects. The results are summarized in the following table:

Cell Line IC₅₀ (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)20

These findings suggest that the compound possesses significant cytotoxicity against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Safety and Toxicity

While exploring the biological activities of this compound, it is crucial to consider its safety profile. The compound is classified under the GHS07 hazard class, indicating potential health hazards. Further toxicological studies are necessary to evaluate its safety for therapeutic use.

Q & A

Basic Research Questions

Q. How can the structure of Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate be confirmed experimentally?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Analyze 1H^1 \text{H} and 13C^{13} \text{C} NMR to identify characteristic peaks (e.g., methyl ester protons at ~3.7 ppm, imine protons at ~8.0 ppm) and confirm connectivity .
  • IR Spectroscopy : Detect functional groups such as C=O (ester, ~1700 cm1^{-1}) and C=N (imine, ~1650 cm1^{-1}) .
  • X-ray Crystallography : Resolve the crystal structure to confirm bond lengths, angles, and spatial arrangement. For example, twin-chair conformations in hydrazinecarboxylate derivatives have been validated using this method .

Q. What are the recommended synthetic routes for preparing this compound?

  • Methodological Answer : A common approach involves:

Condensation : React a hydrazinecarboxylate (e.g., methyl carbazate) with a chloro-imine precursor (e.g., 2-chloro-1-iminoethyl aldehyde) in anhydrous conditions.

Reduction : Use NaCNBH3_3 or similar reducing agents to stabilize intermediates .

Purification : Employ flash chromatography (e.g., 5–20% EtOAc/hexanes) to isolate the product, monitored by TLC .
Example Yield : 32–95% depending on solvent polarity and stoichiometric optimization .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Work in a fume hood due to potential toxicity of hydrazine derivatives .
  • Waste Disposal : Segregate waste and consult institutional guidelines for hydrazine-containing compounds .

Q. How can purity and stability be assessed post-synthesis?

  • Methodological Answer :

  • HPLC/MS : Quantify purity and detect impurities using reverse-phase chromatography.
  • Thermogravimetric Analysis (TGA) : Measure thermal stability; derivatives like ethyl hydrazinecarboxylates show decomposition above 250°C .
  • Storage : Store under inert atmosphere (N2_2) at –20°C to prevent hydrolysis .

Q. What analytical techniques differentiate this compound from structurally similar hydrazine derivatives?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C4_4H8_8ClN3_3O2_2, MW 165.58) .
  • 15N^{15} \text{N} NMR : Resolve nitrogen environments (imine vs. hydrazine) .

Advanced Research Questions

Q. How does this compound participate in catalytic Mitsunobu reactions?

  • Methodological Answer :

  • Mechanistic Role : The compound can act as a pre-catalyst. Under aerobic conditions with Fe-phthalocyanine, it oxidizes to an azo intermediate, enabling alcohol activation .
  • Optimization : Use 5 mol% catalyst in α,α,α-trifluorotoluene at 200°C for 0.5 h to achieve >90% yield in esterification .
  • Scope : Effective for secondary alcohol inversion but less suited for carboxylic acid coupling compared to dichlorophenyl analogs .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Model the electrophilicity of the imine carbon using Gaussian09 at the B3LYP/6-31G(d) level.
  • NBO Analysis : Quantify charge distribution to identify reactive sites (e.g., imine δ+ for nucleophilic attack) .

Q. How can contradictory data on synthesis yields be resolved?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (solvent, temperature, catalyst loading) and analyze via ANOVA. For example, THF at –78°C improves selectivity but reduces yield (16%) compared to RT (32%) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

Q. What strategies enhance the compound’s stability in aqueous media?

  • Methodological Answer :

  • Lyophilization : Remove water to prevent hydrolysis.
  • Co-crystallization : Stabilize with hydrogen-bond donors (e.g., urea derivatives) .
  • pH Control : Maintain neutral conditions (pH 6–8) to avoid acid/base degradation .

Q. How is this compound utilized in the synthesis of constrained dipeptide analogs?

  • Methodological Answer :
  • Peptide Coupling : React with tert-butyl-protected amino acids (e.g., tert-butyl 2-benzylhydrazinecarboxylate) using EDC/HOBt in DMF.
  • Conformational Analysis : Validate β-sheet mimics via CD spectroscopy and X-ray .

Properties

IUPAC Name

methyl N-[(1-amino-2-chloroethylidene)amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN3O2/c1-10-4(9)8-7-3(6)2-5/h2H2,1H3,(H2,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIGTTPBXVVFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NN=C(CCl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155742-64-6
Record name 2-(2-Chloro-1-iminoethyl) hydrazinecarboxylic acid methyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate
Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate
Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate
Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate
Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate
Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate

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